Cas no 1262004-49-8 (6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid)
6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 1262004-49-8
- 6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%
- DTXSID80690569
- 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-2-carboxylic acid
- MFCD18321060
- 6-FLUORO-2-(2,4,6-TRIFLUOROPHENYL)BENZOIC ACID
- 6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid
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- MDL: MFCD18321060
- Inchi: 1S/C13H6F4O2/c14-6-4-9(16)11(10(17)5-6)7-2-1-3-8(15)12(7)13(18)19/h1-5H,(H,18,19)
- InChI Key: NCLYCDYWPFFNJO-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1C1C=CC=C(C=1C(=O)O)F)F)F
Computed Properties
- Exact Mass: 270.03039208Da
- Monoisotopic Mass: 270.03039208Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 37.3Ų
6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB328267-5 g |
6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%; . |
1262004-49-8 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB328267-5g |
6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%; . |
1262004-49-8 | 95% | 5g |
€1159.00 | 2025-04-21 |
6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid Suppliers
6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid
Introduction to 6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid (CAS No. 1262004-49-8)
6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1262004-49-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of fluoro-substituted benzoic acids, a group known for their diverse biological activities and potential therapeutic applications. The presence of multiple fluorine atoms in its structure imparts unique electronic and steric properties, making it a valuable scaffold for drug design and development.
The molecular structure of 6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid consists of a benzoic acid core substituted with a fluoro group at the 6-position and a 2,4,6-trifluorophenyl group at the 2-position. This arrangement creates a molecule with enhanced lipophilicity and metabolic stability, which are critical factors in pharmaceutical formulations. The trifluoromethyl groups contribute to the compound's resistance to enzymatic degradation, prolonging its biological activity in vivo.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor binding. Studies have demonstrated that fluorine atoms can influence the pharmacokinetic properties of drugs by altering their solubility, permeability, and metabolic pathways. For instance, the introduction of fluorine at specific positions in a molecule can enhance its binding affinity to target proteins, leading to improved therapeutic efficacy.
One of the most compelling aspects of 6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid is its potential application in the development of novel pharmaceutical agents. Researchers have explored its utility as an intermediate in synthesizing kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The trifluorophenyl moiety is particularly noteworthy for its role in enhancing the potency of kinase inhibitors by improving their interactions with ATP-binding pockets.
Moreover, the compound has shown promise in preclinical studies as a modulator of immune responses. Fluoro-substituted benzoic acids have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The structural features of 6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid make it an ideal candidate for further investigation in this area.
The synthesis of 6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly used in its preparation. These synthetic strategies not only highlight the compound's complexity but also underscore the advancements in synthetic chemistry that enable the production of such intricate molecules.
Recent research has also focused on the computational modeling of 6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid to predict its biological activity and optimize its pharmacological properties. Molecular docking studies have revealed that this compound can interact with various biological targets with high affinity. These findings provide valuable insights into its potential therapeutic applications and guide the design of next-generation derivatives.
The role of fluoro-substituted benzoic acids in medicinal chemistry cannot be overstated. Their unique structural and electronic properties make them versatile tools for drug discovery. The case of 6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid exemplifies how strategic fluorination can enhance a molecule's pharmacological profile. As research continues to uncover new applications for this class of compounds, their importance in developing innovative therapies is likely to grow.
In conclusion,6-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid (CAS No. 1262004-49-8) represents a significant advancement in pharmaceutical chemistry. Its structural features and biological activities position it as a promising candidate for further research and development. The ongoing exploration of its pharmacological potential underscores its value as a building block for novel therapeutic agents.
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